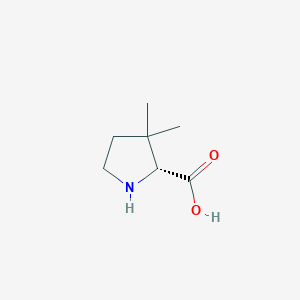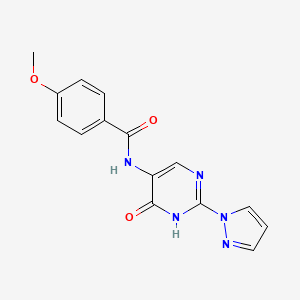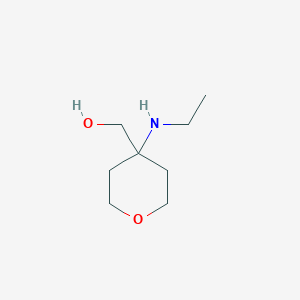
4-(ethylamino)tetrahydro-2H-Pyran-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylamino)tetrahydro-2H-Pyran-4-methanol is a chemical compound with the molecular formula C7H15NO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)tetrahydro-2H-Pyran-4-methanol typically involves the reaction of tetrahydropyran derivatives with ethylamine. One common method is the reduction of 4-(ethylamino)tetrahydro-2H-Pyran-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylamino)tetrahydro-2H-Pyran-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Sodium iodide (NaI) in acetone for halide substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or alkoxides.
Applications De Recherche Scientifique
4-(Ethylamino)tetrahydro-2H-Pyran-4-methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(ethylamino)tetrahydro-2H-Pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
4-Aminotetrahydropyran: A derivative with an amino group at the 4-position.
4-(Methylamino)tetrahydro-2H-Pyran-4-methanol: A similar compound with a methylamino group instead of an ethylamino group
Uniqueness
4-(Ethylamino)tetrahydro-2H-Pyran-4-methanol is unique due to its specific ethylamino substitution, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
1094072-07-7 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
[4-(ethylamino)oxan-4-yl]methanol |
InChI |
InChI=1S/C8H17NO2/c1-2-9-8(7-10)3-5-11-6-4-8/h9-10H,2-7H2,1H3 |
Clé InChI |
UWPYTQFSTIEVNQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1(CCOCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


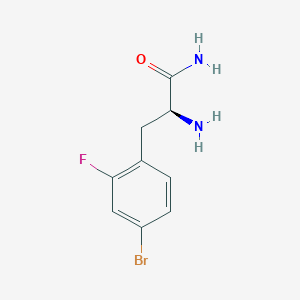
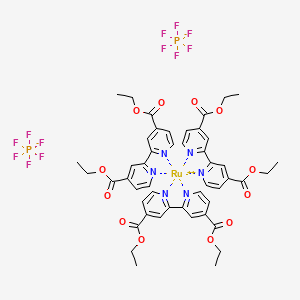
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B13896492.png)
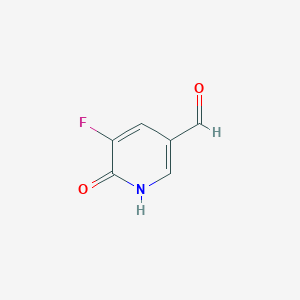

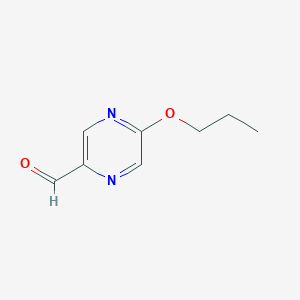

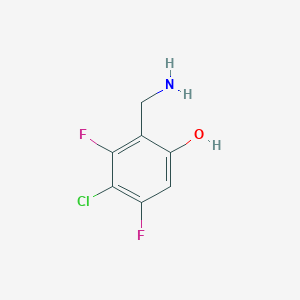
![3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13896511.png)

![(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid](/img/structure/B13896525.png)
